
1-(4-Iodobutyl)-4-methylbenzene
Vue d'ensemble
Description
1-(4-Iodobutyl)-4-methylbenzene is an organic compound characterized by the presence of an iodine atom attached to a butyl chain, which is further connected to a methylbenzene (toluene) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Iodobutyl)-4-methylbenzene can be synthesized through a multi-step process. One common method involves the iodination of 4-methylbenzyl alcohol to form 4-methylbenzyl iodide, followed by a nucleophilic substitution reaction with 1,4-dibromobutane to yield this compound. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and recrystallization would be integral to the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Iodobutyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding butyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of 1-(4-azidobutyl)-4-methylbenzene, 1-(4-thiocyanatobutyl)-4-methylbenzene, or 1-(4-cyanobutyl)-4-methylbenzene.
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 1-butyl-4-methylbenzene.
Applications De Recherche Scientifique
1-(4-Iodobutyl)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-(4-iodobutyl)-4-methylbenzene in chemical reactions involves the reactivity of the iodine atom, which can act as a leaving group in substitution reactions. The compound’s effects in biological systems, if any, would depend on its interaction with specific molecular targets such as enzymes or receptors. The pathways involved would include the formation of covalent bonds with nucleophilic sites on biomolecules, leading to potential modulation of biological activity.
Comparaison Avec Des Composés Similaires
1-(4-Bromobutyl)-4-methylbenzene: Similar in structure but with a bromine atom instead of iodine. It exhibits similar reactivity but may differ in reaction rates and conditions due to the different halogen.
1-(4-Chlorobutyl)-4-methylbenzene: Contains a chlorine atom, which is less reactive than iodine, leading to different reaction conditions and products.
1-(4-Fluorobutyl)-4-methylbenzene: The fluorine atom imparts different electronic properties, affecting the compound’s reactivity and applications.
Uniqueness: 1-(4-Iodobutyl)-4-methylbenzene is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions, making it highly reactive and versatile in organic synthesis. Its applications in various fields highlight its importance as a valuable chemical intermediate.
Propriétés
IUPAC Name |
1-(4-iodobutyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15I/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUKFKFDZYRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


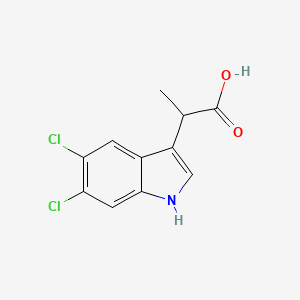
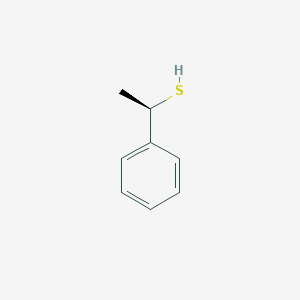
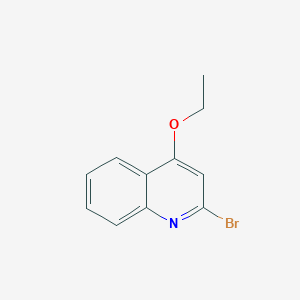
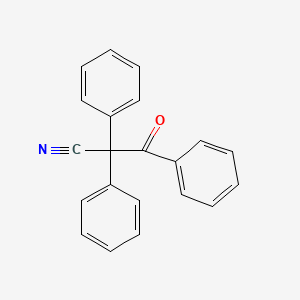


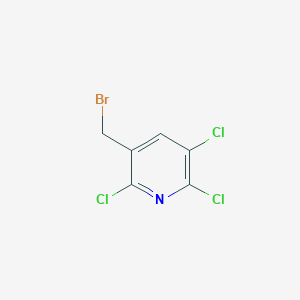

![8-[(3-nitrobenzoyl)amino]naphthalene-1,3,5-trisulfonic Acid](/img/structure/B3261138.png)
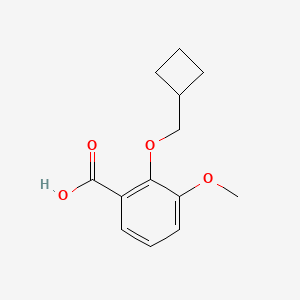
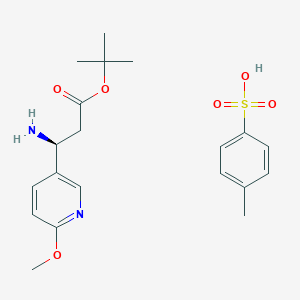
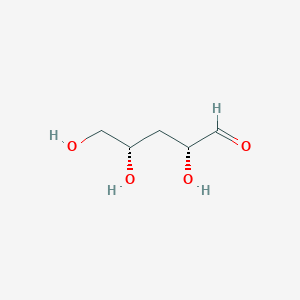
![2-aminobenzo[g]quinazolin-4(3H)-one](/img/structure/B3261175.png)

